N-(4-(furan-3-yl)benzyl)-2-phenoxypropanamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(4-(furan-3-yl)benzyl)-2-phenoxypropanamide derivatives involves multi-step organic reactions, starting from commercially available precursors. High yield and purity of these compounds suggest minimal side reactions and byproducts. The chemical structures are typically confirmed using NMR and mass spectral data (Loganathan Velupillai, M. Shingare, & D.V.Mane, 2015).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and DFT calculations, reveals the geometric configuration and electronic properties of synthesized compounds. The agreement between computed and experimental values confirms the accuracy of the molecular models (S. Demir et al., 2016).
Chemical Reactions and Properties
N-(4-(furan-3-yl)benzyl)-2-phenoxypropanamide compounds participate in various chemical reactions, including electrophilic substitution and oxidative heterodimerization. These reactions enable the synthesis of polysubstituted furanimines and other derivatives, highlighting the compound's versatility (Shengming Ma, Z. Gu, & Zhanqian Yu, 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are often studied through crystallography and spectroscopic methods, providing insights into the compound's stability and potential applications (Yi-Xia Gong et al., 2023).
Scientific Research Applications
Synthesis and Biological Activities
N-(4-(furan-3-yl)benzyl)-2-phenoxypropanamide and its derivatives have been explored in various scientific research areas, particularly in the synthesis of novel compounds and their biological evaluations. For instance, novel N-(benzoylphenyl)-2-furamides were synthesized and assessed for their anti-hyperlipidemic activity in Wistar rats, showcasing potential as lipid-lowering agents which could be used as lead compounds for targeting dyslipidemia and cardiovascular diseases (Hikmat et al., 2017). Similarly, a series of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2substituted phenoxypropanamide derivatives were synthesized and exhibited notable antibacterial and antifungal activities, indicating their potential in antimicrobial applications (Velupillai et al., 2015).
Fluorescence Chemosensors
Additionally, these compounds have found applications in the development of fluorescence chemosensors. A phenoxazine-based fluorescence chemosensor incorporating a furan-2-carboxamide group was developed for the discriminative detection of Cd2+ and CN− ions, with potential applications in bio-imaging in live cells and zebrafish (Ravichandiran et al., 2020).
Antiplasmodial Activities
Research into antiplasmodial activities has also been conducted, with N-acylated furazan-3-amines showing activity against different strains of Plasmodium falciparum, highlighting the potential of these compounds in malaria treatment (Hermann et al., 2021).
Dye-Sensitized Solar Cells
In the field of renewable energy, phenothiazine derivatives with various conjugated linkers, including furan, were synthesized and used in dye-sensitized solar cells to study the effect of conjugated linkers on device performance, demonstrating the role of these compounds in improving solar energy-to-electricity conversion efficiency (Kim et al., 2011).
DNA Binding Affinity
The study of DNA binding affinity has also been an area of interest, with compounds like 2,5-Bis(4-guanylphenyl)furan (furamidine) showing enhanced DNA-binding affinity due to their ability to make direct hydrogen bond interactions with DNA, which could have implications in the development of therapeutic agents (Laughton et al., 1995).
Future Directions
properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-15(24-19-5-3-2-4-6-19)20(22)21-13-16-7-9-17(10-8-16)18-11-12-23-14-18/h2-12,14-15H,13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQOGFJBJFBIGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)C2=COC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(furan-3-yl)benzyl)-2-phenoxypropanamide |
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